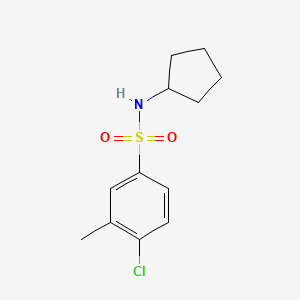
Solvent Yellow 85
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Yellow 85, also known as 4-Aminonaphthalene-1,8-dicarboximide, is a non-ionic aromatic amine surfactant. It is a bright greenish-yellow powder that is insoluble in water but soluble in organic solvents. This compound is primarily used as a dye for polyester fibers and other synthetic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Solvent Yellow 85 can be synthesized through the condensation of 4-aminonaphthalic anhydride with 2,4-dimethylaniline. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst .
Industrial Production Methods: In industrial settings, the production of Solvent Yellow 85 involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Solvent Yellow 85 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various naphthalene derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Solvent Yellow 85 has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a tracer in chromatography.
Biology: In biological research, it serves as a fluorescent marker for studying cellular processes.
Medicine: It is used in diagnostic imaging and as a staining agent in histology.
Industry: Beyond its use as a dye for textiles, it is also employed in the production of plastics and other synthetic materials
Mécanisme D'action
The mechanism of action of Solvent Yellow 85 involves its ability to absorb and emit light, making it useful as a fluorescent dye. It interacts with various molecular targets, including proteins and nucleic acids, allowing researchers to visualize and track biological processes. The pathways involved include fluorescence resonance energy transfer (FRET) and other photophysical mechanisms .
Comparaison Avec Des Composés Similaires
Solvent Yellow 7: Another azo dye with similar applications but different chemical properties.
Sudan I: An azo dye used for coloring oils and waxes.
Fluorescein: A dye used in diagnostic imaging with a different molecular structure
Uniqueness: Solvent Yellow 85 stands out due to its specific fluorescence properties and its stability under various conditions. Unlike some other dyes, it maintains its color and fluorescence intensity over time, making it particularly valuable in long-term studies and industrial applications .
Propriétés
Numéro CAS |
12271-01-1 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
0 |
Synonymes |
C.I. Solvent Yellow 85 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











